1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of methoxyphenyl groups: This step involves the reaction of the pyrazole intermediate with methoxybenzaldehyde under acidic or basic conditions.
Nitration: The final step involves the nitration of the compound using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of an amino derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Some derivatives of pyrazoles have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole include other pyrazole derivatives with different substituents. Some examples are:
3,5-dimethyl-1H-pyrazole: Lacks the methoxyphenyl and nitro groups, resulting in different chemical properties and applications.
1-phenyl-3-methyl-5-pyrazolone: Contains a phenyl group and a pyrazolone ring, which confer different reactivity and biological activity.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have been studied for their antioxidant and anticancer activities.
Properties
Molecular Formula |
C22H21N5O4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-[[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]-5-methyl-3-nitropyrazole |
InChI |
InChI=1S/C22H21N5O4/c1-15-12-22(27(28)29)24-25(15)14-26-21(17-6-10-19(31-3)11-7-17)13-20(23-26)16-4-8-18(30-2)9-5-16/h4-13H,14H2,1-3H3 |
InChI Key |
KDYPYFLLZWBMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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